molecular formula C14H16BF4Rh- B1279077 Bis(norbornadiene)rhodium(I) tetrafluoroborate CAS No. 36620-11-8

Bis(norbornadiene)rhodium(I) tetrafluoroborate

Cat. No.: B1279077
CAS No.: 36620-11-8
M. Wt: 373.99 g/mol
InChI Key: ZWPWNBFOFVFMPP-UHFFFAOYSA-N
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Description

Bis(norbornadiene)rhodium(I) tetrafluoroborate is a useful research compound. Its molecular formula is C14H16BF4Rh- and its molecular weight is 373.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Reactivity Studies

  • Bis(norbornadiene)rhodium(I) tetrafluoroborate is used in cyclometalation reactions, displaying unique reactivity trends and catalytic behaviors. For example, it's involved in the displacement of norbornadiene and formation of chelate complexes at room temperature, leading to cyclometalated Rh(III) benzyl hydride complexes at elevated temperatures. This study highlights the compound's role in C-H and C-O oxidative additions and the impact of ligand structures on its reactivity (Sjoevall, Andersson, & Wendt, 2001).

  • In asymmetric synthesis, this compound has been employed as a catalyst for the enantioselective hydrogenation of β-aryloxy-α,β-unsaturated esters, producing β-aryloxycarboxylic esters with high yield and enantioselectivity. This showcases the compound's versatility in facilitating stereocontrolled chemical reactions and its tolerance to a range of substituents (Stewart et al., 2012).

  • The compound's catalytic prowess is also evident in studies involving cationic rhodium(I) complexes, where it forms part of catalyst systems used in acetophenone hydrosilylation and dimethyl itaconate hydrogenation. These studies provide insights into the compound's application in fine chemical synthesis and its potential in industrially relevant catalytic processes (Cadierno et al., 2010).

Advanced Material Synthesis

  • This compound has been used as a catalyst in the transformation of diiodinated carbazoles to bis(triethoxysilyl)carbazoles, which are precursors for sol–gel polymerization. This application underlines the compound's role in the synthesis of advanced materials and mesoporous structures (Maegawa, Goto, Inagaki, & Shimada, 2006).

  • Its application extends to the field of asymmetric catalysis and chiral synthesis. For instance, it catalyzes the asymmetric synthesis of αvβ6 integrin inhibitors for treating idiopathic pulmonary fibrosis, demonstrating its significance in the development of therapeutically relevant molecules (Procopiou, Barrett, Copley, & Tame, 2017).

Safety and Hazards

Bis(norbornadiene)rhodium(I) tetrafluoroborate is classified as a flammable solid and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

Future Directions

While the future directions for the use of Bis(norbornadiene)rhodium(I) tetrafluoroborate are not explicitly mentioned in the available resources, its use in hydrogenation and isomerization reactions, as well as its role as a catalyst in the synthesis of various compounds, suggest that it will continue to be an important reagent in organic synthesis .

Biochemical Analysis

Biochemical Properties

Bis(norbornadiene)rhodium(I) tetrafluoroborate plays a crucial role in biochemical reactions, primarily as a catalyst. It interacts with a variety of enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, it is known to interact with hydrogenase enzymes, enhancing their activity in hydrogenation reactions . The nature of these interactions often involves the coordination of the rhodium center with the active sites of the enzymes, leading to increased catalytic efficiency.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state . Additionally, this compound can impact metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the rhodium center to specific biomolecules, which can result in either the inhibition or activation of enzyme activity . This binding can lead to conformational changes in the enzyme structure, thereby modulating its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity . At higher doses, toxic effects can be observed, including tissue damage and impaired organ function. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes . For example, it can influence the activity of dehydrogenase enzymes, leading to changes in the levels of key metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it exerts its biochemical effects. The distribution pattern of this compound can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function . This compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can modulate its interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8.BF4.Rh/c2*1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h2*1-4,6-7H,5H2;;/q;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPWNBFOFVFMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF4Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448239
Record name Bis(norbornadiene)rhodium(I) tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36620-11-8
Record name Bis(norbornadiene)rhodium(I) tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(norbornadiene)rhodium(I) tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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